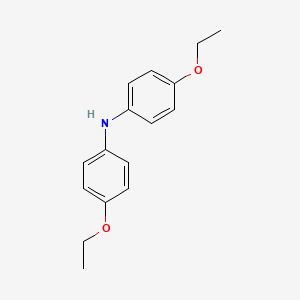

4-Ethoxy-n-(4-ethoxyphenyl)aniline

Description

Properties

CAS No. |

3949-80-2 |

|---|---|

Molecular Formula |

C16H19NO2 |

Molecular Weight |

257.33 g/mol |

IUPAC Name |

4-ethoxy-N-(4-ethoxyphenyl)aniline |

InChI |

InChI=1S/C16H19NO2/c1-3-18-15-9-5-13(6-10-15)17-14-7-11-16(12-8-14)19-4-2/h5-12,17H,3-4H2,1-2H3 |

InChI Key |

DIIPPPQHZIQJOP-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC2=CC=C(C=C2)OCC |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=CC=C(C=C2)OCC |

Other CAS No. |

3949-80-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

Electron-Donating vs. Electron-Withdrawing Groups

- 4-Ethoxy-N-(4-ethoxyphenyl)aniline : The dual ethoxy groups enhance electron density on the aromatic rings, promoting charge transfer and red-shifted absorption/emission spectra. This property is critical for optoelectronic applications .

- (E)-4-Methoxy-N-(4-nitrobenzylidene)aniline (C₁₄H₁₂N₂O₃): The methoxy group (-OCH₃) is less bulky than ethoxy, while the nitro (-NO₂) group is strongly electron-withdrawing. This creates a polarized structure with reduced conjugation, shifting absorption to shorter wavelengths compared to the ethoxy analog .

- Its larger molecular weight (281.39 g/mol) affects solubility in polar solvents .

Structural and Physical Properties

Q & A

Q. What are the standard synthetic protocols for 4-Ethoxy-N-(4-ethoxyphenyl)aniline, and how can intermediates be characterized?

The synthesis involves coupling 4-nitroaniline with 1-ethoxy-4-iodobenzene under Ullmann-type conditions. Key steps include:

- Reagents : 4-nitroaniline (1.97 g, 15 mmol), 1-ethoxy-4-iodobenzene (10 g, 40 mmol), K₂CO₃ (13.8 g, 100 mmol), L-proline (catalytic), CuI (catalytic), and DMSO as solvent .

- Conditions : Reflux at 100°C for 24 h, followed by extraction with dichloromethane and purification via column chromatography.

- Intermediate Characterization : Use ¹H NMR (DMSO-d₆) to confirm intermediates. For example, the final product shows peaks at δ 8.10 (d, 2H, aromatic), 7.32 (d, 2H), and 1.35 (t, 6H, ethoxy groups) .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Spectroscopic Methods : ¹H NMR and IR spectroscopy validate functional groups (e.g., ethoxy and aniline moieties) .

- Crystallography : Single-crystal X-ray diffraction (SHELXTL software) reveals bond lengths and angles. For example, the N–O bond lengths in the nitro group are 1.232(3) Å and 1.229(3) Å, indicating resonance stabilization .

Advanced Research Questions

Q. How can computational methods predict the photophysical properties of this compound derivatives for optoelectronic applications?

- Two-Photon Absorption (TPA) : Density Functional Theory (DFT) calculations assess electron delocalization in the conjugated system. The dihedral angle between benzene rings (2.8°) suggests planar geometry, enhancing TPA efficiency .

- UV-Vis Spectroscopy : Experimental λmax values (e.g., 255 nm) correlate with computational predictions to validate electronic transitions .

Q. What experimental strategies optimize reaction pathways for functionalizing this compound?

- Substitution Reactions : Use nucleophiles (e.g., Grignard reagents) under controlled pH and temperature. Monitor intermediates via HPLC-MS .

- Oxidation/Reduction : Catalytic hydrogenation reduces nitro groups to amines (Pd/C, H₂), while KMnO₄ oxidizes ethoxy chains to carboxylic acids. Track yields via GC-MS .

Q. How can Design of Experiments (DoE) improve the synthesis or degradation efficiency of this compound?

- Box-Behnken Design : Test variables (e.g., catalyst concentration, temperature) in 27 experiments to model optimal conditions. For degradation studies, variables include pH, UV intensity, and catalyst loading (e.g., MnFe₂O₄/Zn₂SiO₄) .

- Statistical Analysis : Use Minitab or R to derive quadratic models, validated via ANOVA (p < 0.05) .

Q. What methodologies evaluate the biological interactions of this compound derivatives?

- Molecular Docking : AutoDock Vina predicts binding affinities (ΔG values) to targets like cyclooxygenase-2 (COX-2). Validate with SPR or ITC assays .

- In Vitro Assays : MTT assays assess cytotoxicity (IC₅₀) in cancer cell lines (e.g., HeLa), with EC₅₀ values <10 µM indicating therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.